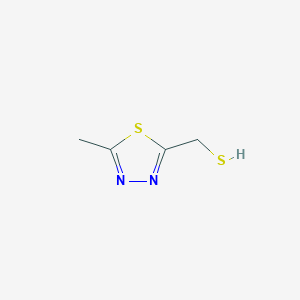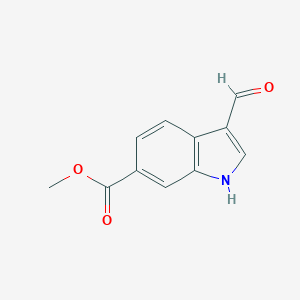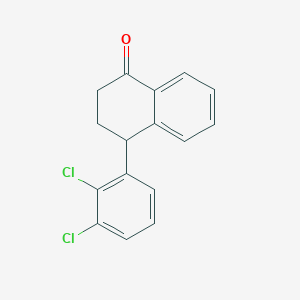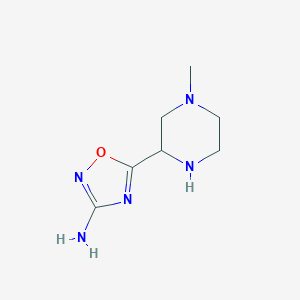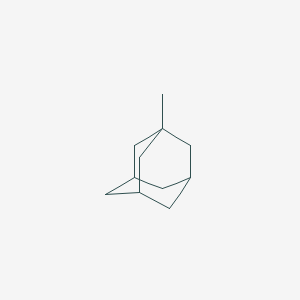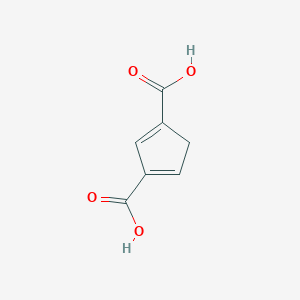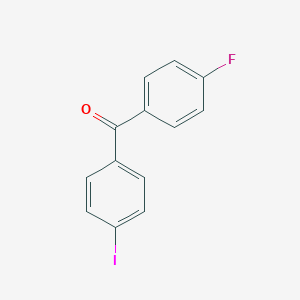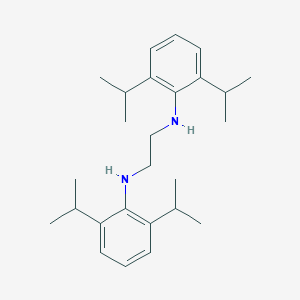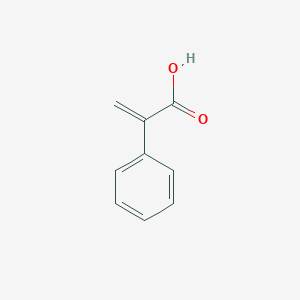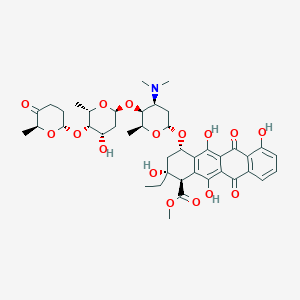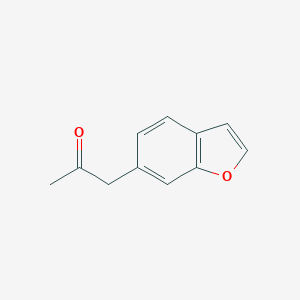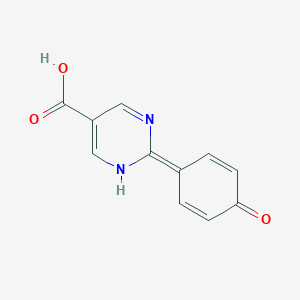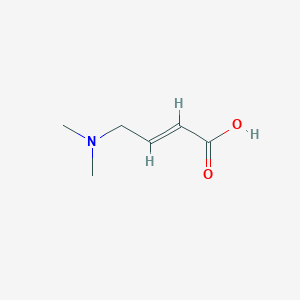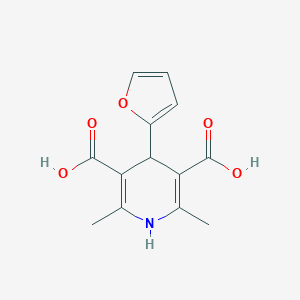
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate (DMFDC) is a chemical compound that has gained significant attention in scientific research. It is a dihydropyridine derivative that has been synthesized using various methods. The compound exhibits unique properties that make it a promising candidate for various applications in the field of science. The purpose of
Mechanism Of Action
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate exerts its effects through various mechanisms. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the inflammatory response.
Biochemical And Physiological Effects
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. One area of research is the development of novel synthesis methods that can improve the yield and purity of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. Another area of research is the investigation of the pharmacokinetic properties of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and the development of novel drug delivery systems that can improve its bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and its potential use in the treatment of various diseases.
Synthesis Methods
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Kabachnik-Fields reaction involves the reaction of an aldehyde, a β-ketoester, and a phosphonate in the presence of a catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the desired outcome.
Scientific Research Applications
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been extensively studied for its various scientific research applications. It has been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to have antitumor activity, making it a potential candidate for cancer therapy. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
properties
CAS RN |
133883-03-1 |
|---|---|
Product Name |
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate |
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-6-9(12(15)16)11(8-4-3-5-19-8)10(13(17)18)7(2)14-6/h3-5,11,14H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
OIYUDOWBKIJGKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
Other CAS RN |
133883-03-1 |
synonyms |
2,6-dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate furyl-dihydropyridine I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



